4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

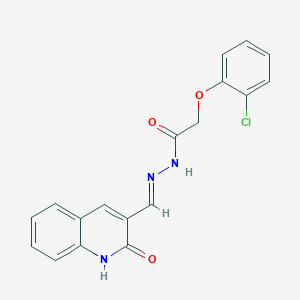

„4-(2-((2,3-Dichloranilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoat“ ist eine komplexe organische Verbindung, die mehrere funktionelle Gruppen aufweist, darunter Dichloranilin-, Carbohydrazonoyl- und Benzoat-Einheiten.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von „4-(2-((2,3-Dichloranilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoat“ umfasst in der Regel mehrstufige organische Reaktionen. Die Ausgangsmaterialien können 2,3-Dichloranilin umfassen, das einer Acylierung unterzogen wird, um die Oxogruppe einzuführen. Nachfolgende Reaktionen mit Carbohydrazid und Methoxyphenyl-Derivaten unter kontrollierten Bedingungen ergeben die gewünschte Verbindung. Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatur- und Druckeinstellungen, um Ausbeute und Reinheit zu optimieren.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Skalierung der Labor-Syntheseverfahren umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen für große Reaktoren, die Sicherstellung einer gleichmäßigen Qualitätskontrolle und die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

„4-(2-((2,3-Dichloranilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoat“ kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und die Eigenschaften der Verbindung möglicherweise verändern.

Substitution: Halogenatome in der Dichloranilin-Einheit können unter geeigneten Bedingungen durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittelwahl und pH-Wert sind entscheidend, um die gewünschten Transformationen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation ein Chinonderivat ergeben, während die Reduktion ein Amin erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, was es für die Entwicklung neuer Materialien oder Katalysatoren wertvoll macht.

Biologie und Medizin

In Biologie und Medizin könnte die Verbindung biologische Aktivität aufweisen, wie z. B. antimikrobielle oder Antikrebs-Eigenschaften. Forscher könnten ihr Potenzial als Arzneimittelkandidat oder biochemischer Sonde untersuchen.

Industrie

Industriell könnte die Verbindung bei der Herstellung von Spezialchemikalien, Polymeren oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von „4-(2-((2,3-Dichloranilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoat“ hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise biologische Aktivität aufweist, könnte es mit bestimmten molekularen Zielen wie Enzymen oder Rezeptoren interagieren und deren Funktion modulieren. Die beteiligten Pfade könnten die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse oder die Induktion von Apoptose in Krebszellen umfassen.

Wirkmechanismus

The mechanism of action of “4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate” would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their function. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen könnten andere Derivate von Dichloranilin, Carbohydrazonoyl oder Benzoat umfassen. Beispiele hierfür sind:

- 2,3-Dichloranilin-Derivate

- Carbohydrazid-Derivate

- Methoxyphenylbenzoate

Einzigartigkeit

Die Einzigartigkeit von „4-(2-((2,3-Dichloranilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoat“ liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

477732-51-7 |

|---|---|

Molekularformel |

C23H16BrCl2N3O5 |

Molekulargewicht |

565.2 g/mol |

IUPAC-Name |

[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |

InChI |

InChI=1S/C23H16BrCl2N3O5/c1-33-19-10-13(8-9-18(19)34-23(32)14-4-2-5-15(24)11-14)12-27-29-22(31)21(30)28-17-7-3-6-16(25)20(17)26/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |

InChI-Schlüssel |

GEZQKBWGQZBSDM-KKMKTNMSSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)

![1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12047066.png)

![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)

![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)

![2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid](/img/structure/B12047118.png)

![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12047129.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047133.png)